

A Comparative Guide to the Stability of Permanent Red and Fast Red ITR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fast Red ITR*

Cat. No.: *B1265623*

[Get Quote](#)

This guide provides a detailed comparison of the stability performance of Permanent Red, specifically Pigment Red 170 (P.R. 170), and **Fast Red ITR**, also known as Azoic Diazo Component 42. The information is intended for researchers, scientists, and professionals in drug development and other fields where pigment stability is a critical factor. This comparison is based on available experimental data for lightfastness, heat stability, and chemical resistance.

Overview of the Pigments

Permanent Red (Pigment Red 170) is a Naphthol AS pigment widely used in various applications, including coatings, inks, and plastics. It is known for its brilliant red hue and is available in different forms, such as the opaque F3RK and the transparent F5RK, which exhibit variations in their stability profiles.

Fast Red ITR (Azoic Diazo Component 42) is an organic compound used as a component in the synthesis of azo dyes, particularly for textile applications. It is identified by the Colour Index number 37150. While noted for its good fastness properties in dyeing, specific quantitative stability data comparable to high-performance pigments are not as readily available in the public domain.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Permanent Red (P.R. 170). Due to a lack of specific numerical data from the search results for **Fast Red**

ITR, a direct quantitative comparison is not fully possible. Qualitative descriptions of **Fast Red ITR**'s stability are provided where available.

Table 1: General Properties of Permanent Red and **Fast Red ITR**

Property	Permanent Red (P.R. 170)	Fast Red ITR (Azoic Diazo Component 42)
Chemical Class	Naphthol AS Pigment	Azoic Diazo Component
C.I. Name	Pigment Red 170	Azoic Diazo Component 42
C.I. Number	12475	37150
CAS Number	2786-76-7	97-35-8
Molecular Formula	C ₂₆ H ₂₂ N ₄ O ₄	C ₁₁ H ₁₈ N ₂ O ₃ S

Table 2: Lightfastness

Lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent.

Pigment	Lightfastness (Blue Wool Scale)	Notes
Permanent Red (P.R. 170) - F3RK	7	Opaque, yellowish shade.
Permanent Red (P.R. 170) - F5RK	6-7[1]	Transparent, bluish shade.
Fast Red ITR	Good fastness to sun exposure reported in cotton dyeing[2].	Specific Blue Wool Scale rating is not available in the provided search results.

Table 3: Heat Stability

Pigment	Heat Stability (°C)	Application
Permanent Red (P.R. 170) - General	200-240[3]	General applications.
Permanent Red (P.R. 170) - F5RK	160 - 180[1][4]	Paints and Coatings.
Fast Red ITR	Data not available	Primarily used in textile dyeing, which involves wet heat processes, but specific temperature limits for dry heat stability are not provided.

Table 4: Chemical Resistance

Resistance is typically rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.

Pigment	Acid Resistance	Alkali Resistance	Water Resistance	Solvent Resistance
Permanent Red (P.R. 170)	5[3]	5[3]	5	Varies by solvent (e.g., Ester: 5, Benzene: 5)[3]
Fast Red ITR	Soluble in acid[2]	Data not available	Insoluble in water[2]	Data not available

Experimental Protocols

The stability data presented are typically determined through standardized experimental procedures. Below are detailed methodologies for key stability tests.

Lightfastness Testing (Based on ISO 105-B02)

This test determines the resistance of a colorant to fading upon exposure to a standardized artificial light source.

- Specimen Preparation: A sample of the pigment is applied to a substrate (e.g., paper, textile, or incorporated into a plastic plaque). A portion of the sample is masked with an opaque cover.
- Reference Standard: A Blue Wool Standard card, containing eight strips of wool dyed with blue dyes of known, differing lightfastness, is exposed alongside the test specimen.
- Exposure: The specimen and the Blue Wool Standard are exposed to a xenon arc lamp under controlled conditions of temperature and humidity. The light from the xenon arc lamp is filtered to simulate natural sunlight.
- Evaluation: The fading of the test specimen is periodically compared to the fading of the eight blue wool strips.
- Rating: The lightfastness rating is the number of the blue wool strip that shows a similar degree of color change as the test specimen.

Heat Stability Testing (General Procedure for Plastics)

This method evaluates the stability of a pigment at elevated temperatures, simulating processing conditions.

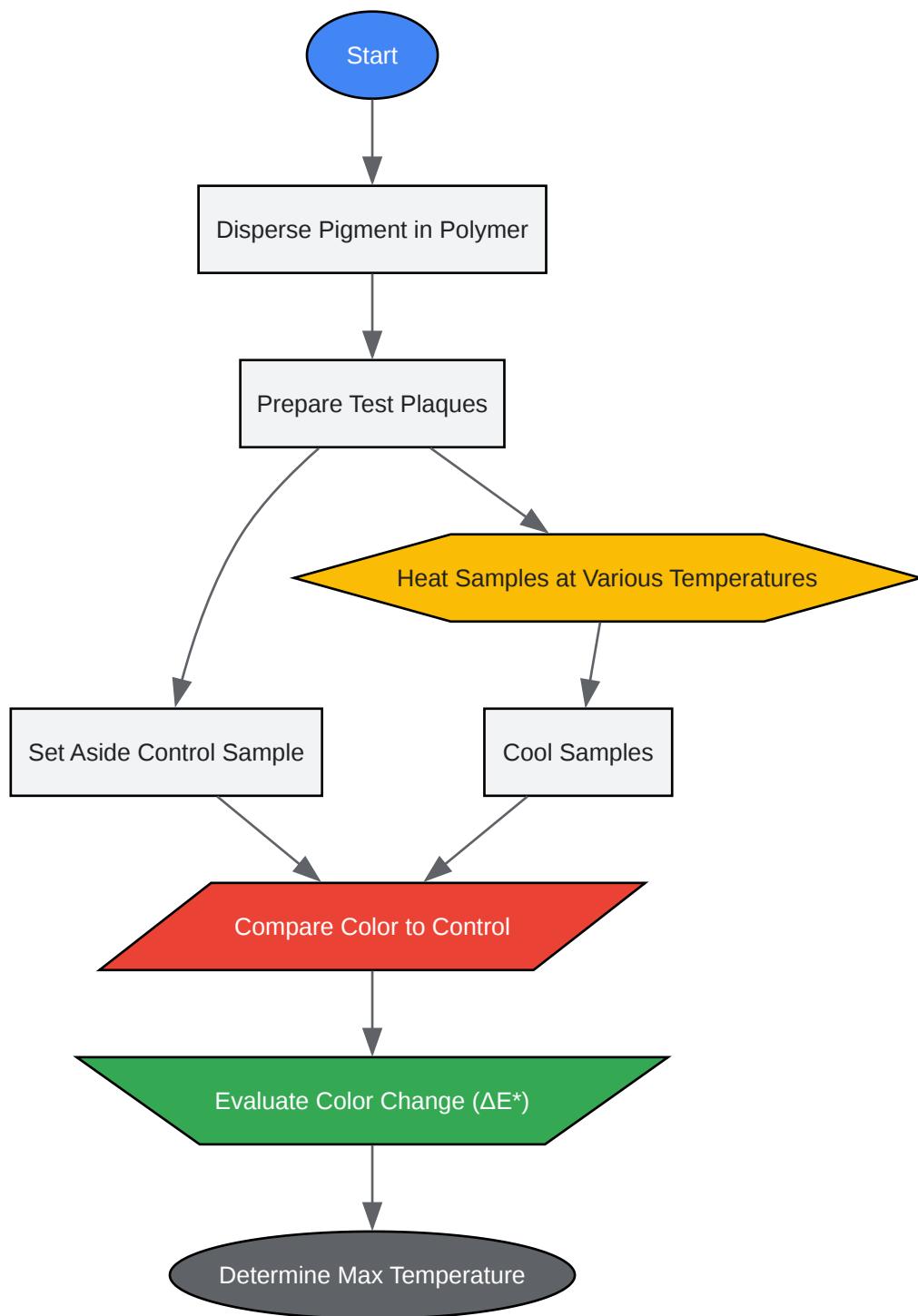
- Sample Preparation: The pigment is dispersed into a polymer (e.g., HDPE, PVC) at a specified concentration to create a masterbatch. This is then used to produce test plaques or films through injection molding or extrusion.
- Heating: The colored plastic samples are placed in a laboratory oven at a series of increasing temperatures for a defined period (e.g., 10-30 minutes).
- Comparison: After cooling, the color of the heated samples is compared to that of an unheated control sample.
- Determination of Stability: The heat stability is reported as the maximum temperature at which the pigment does not show a significant color change (often defined as a specific ΔE^* value in colorimetry).

Chemical Resistance Testing (General Procedure)

This test assesses the stability of a pigment when exposed to various chemicals.

- Sample Preparation: A coating or plastic containing the pigment is prepared.
- Exposure: The prepared sample is immersed in or spotted with the test chemical (e.g., 5% hydrochloric acid, 5% sodium hydroxide) for a specified duration (e.g., 24 hours) at a controlled temperature.
- Evaluation: After exposure, the sample is rinsed and dried. It is then visually inspected for any changes in color, such as bleeding or discoloration. A Grey Scale for assessing staining is often used for a more objective evaluation.
- Rating: The resistance is rated on a 1 to 5 scale, where 5 indicates no change.

Visualizing Experimental Workflows


Pigment Lightfastness Testing Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Lightfastness Testing of Pigments.

General Heat Stability Testing Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Heat Stability Testing of Pigments.

Conclusion

Based on the available data, Permanent Red (P.R. 170) demonstrates high stability across various conditions, making it suitable for demanding applications where lightfastness, heat resistance, and chemical inertness are required. Its properties are well-documented with quantitative data.

Fast Red ITR, while described as having good fastness for textile applications, lacks the specific, quantitative stability data necessary for a direct and comprehensive comparison with high-performance pigments like P.R. 170. Its primary role as a diazo component for in-situ dye formation means its stability is often considered in the context of the final dyed article rather than as a standalone pigment in plastics or high-performance coatings.

For applications requiring robust and predictable stability backed by quantitative data, Permanent Red (P.R. 170) is the more characterized option. Further testing would be required to quantify the stability performance of **Fast Red ITR** in applications outside of traditional textile dyeing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vichem.vn [vichem.vn]
- 2. worlddyeveriety.com [worlddyeveriety.com]
- 3. Pigment Red 170 | Fast Red F3RK & F5RK | Naphthol AS | Origo Chemical [origochem.com]
- 4. Novoperm Red F5RK for Paints and Coatings - Sudarshan Chemical Industries Limited. [sudarshan.com]
- To cite this document: BenchChem. [A Comparative Guide to the Stability of Permanent Red and Fast Red ITR]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265623#performance-of-permanent-red-versus-fast-red-itr-in-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com